Tris[2-(diethylamino)ethoxy]phenylsilane
Description
Tris[2-(diethylamino)ethoxy]phenylsilane (C24H42N3O3Si, molecular weight ≈457.7 g/mol) is a silicon-based compound featuring a phenyl group bonded to a silane core, with three 2-(diethylamino)ethoxy substituents. This structure confers unique properties, including high polarity due to the ethoxy linkages and basicity from the tertiary amine groups. The compound is hypothesized to exhibit applications in catalysis, polymer modification, and drug delivery systems due to its ability to coordinate metal ions and modulate solubility in polar solvents .
Properties
CAS No. |
17146-76-8 |
|---|---|
Molecular Formula |
C24H47N3O3Si |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChI Key |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Other CAS No. |
17146-76-8 |
Synonyms |
Tris[2-(diethylamino)ethoxy]phenylsilane |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris[2-(diethylamino)ethoxy]phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with 2-diethylaminoethoxy groups. The general reaction scheme is as follows:
PhSiCl3+3(Et2NCH2CH2OH)→PhSi(OCH2CH2NEt2)3+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Tris[2-(diethylamino)ethoxy]phenylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and subsequently siloxanes.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The 2-diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases, depending on the desired transformation. Major products formed include silanols, siloxanes, and substituted derivatives.
Scientific Research Applications
Tris[2-(diethylamino)ethoxy]phenylsilane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mechanism of Action
The mechanism by which Tris[2-(diethylamino)ethoxy]phenylsilane exerts its effects is primarily through the formation of siloxane bonds. The compound can undergo hydrolysis to form silanols, which then condense to form siloxane linkages. These linkages are responsible for the compound’s ability to enhance the mechanical and thermal properties of materials. Additionally, the presence of the phenyl group can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural Analogues in Pharmaceuticals
Amiodarone Hydrochloride (C25H29I2NO3•HCl, 681.77 g/mol):
- Key Features: Contains a 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl group attached to a benzofuranyl ketone .
- Comparison: Functionality: Amiodarone shares the diethylaminoethoxy group but lacks the silane core, instead incorporating iodine atoms for enhanced lipophilicity and antiarrhythmic activity. Applications: Used clinically for cardiac arrhythmias, whereas Tris[2-(diethylamino)ethoxy]phenylsilane’s silane backbone suggests non-pharmaceutical uses like surface modification .
Desethylamiodarone Hydrochloride (C23H25I2NO3•HCl, 645.31 g/mol):
- Key Features: A metabolite of amiodarone with an ethylaminoethoxy group instead of diethylamino .
- Comparison: Reduced alkylation decreases basicity, impacting solubility and bioavailability. This highlights how alkyl chain length in aminoethoxy groups influences physicochemical behavior—a consideration for designing this compound derivatives .
Silicon-Based Compounds
Hexamethyldisiloxane (C6H18OSi2, 162.38 g/mol):
- Key Features : A simple siloxane with trimethyl groups .
- Comparison: Reactivity: Lacks functional groups like amines or ethoxy linkages, making it inert compared to this compound. Applications: Primarily a solvent or lubricant, whereas the target compound’s functional groups enable catalytic or coordination roles .
Triethyl(2-{[12-(2-Methyl-1,3-dioxolan-2-yl)dodecan-2-yl]oxy}ethoxy)silane (C24H50O4Si, 920753-86-2):
- Key Features : Contains a long alkyl chain with dioxolane groups .
- Comparison: Hydrophobicity: The dodecyl chain enhances hydrophobicity, contrasting with the hydrophilic aminoethoxy groups in this compound. Applications: Likely used in hydrophobic coatings, while the target compound’s polarity suits aqueous-phase reactions .
Functional Group Analogues
Triethyl Phosphite (C6H15O3P, 166.16 g/mol):
- Key Features : A phosphorus-based ester .
- Comparison: Reactivity: Acts as a reducing agent, unlike this compound, which may serve as a Lewis base. Applications: Used in chemical synthesis for phosphorylation, whereas the silane derivative’s applications hinge on silicon’s versatility .
Research Findings and Implications
- Synthetic Challenges: Impurities in analogues like amiodarone (e.g., desethyl derivatives) underscore the need for stringent purification in synthesizing this compound to avoid by-products .
- Solubility Trends: The diethylaminoethoxy groups enhance water solubility compared to fully alkylated silanes, suggesting utility in emulsion systems .
- Thermal Stability : The phenyl-silane core likely improves thermal resistance over simple siloxanes, making it suitable for high-temperature applications .
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